molecular formula C14H9FN2O2 B3124801 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione CAS No. 320421-94-1

2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione

Cat. No. B3124801
CAS RN: 320421-94-1
M. Wt: 256.23 g/mol
InChI Key: BPWCKJIEKBCNQP-UHFFFAOYSA-N
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Description

4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications . 2-Fluoroaniline has a similar structure, with the fluorine atom at a different position .


Synthesis Analysis

4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .


Molecular Structure Analysis

The molecular formula of 4-Fluoroaniline is C6H6FN . The structure consists of a benzene ring with a fluorine atom and an amine group attached .


Chemical Reactions Analysis

The metabolism and excretion of the xenobiotic compound 2-fluoroaniline is important due to human exposure in manufacturing. It is found to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .


Physical And Chemical Properties Analysis

4-Fluoroaniline is a colorless liquid with a density of 1.1725 g/cm^3 . It has a melting point of -1.9 °C and a boiling point of 188 °C .

Scientific Research Applications

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, including compounds similar to 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione, have been studied for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, and their activity is influenced by different substituents attached to the isoindole-1,3(2H)-dione structure. Research has shown that certain isoindole-1,3(2H)-dione compounds have higher anticancer activity than traditional chemotherapeutic agents like 5-fluorouracil and cisplatin against cell lines such as HeLa, C6, A549, Caco-2, and MCF-7. This suggests the potential of these compounds as alternative chemotherapeutic drugs, with the substituents playing a crucial role in determining their efficacy (Tan et al., 2020).

Synthesis Methods

Novel methods for synthesizing compounds structurally related to 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione have been developed to enhance their application in scientific research. For instance, a new synthetic approach for creating a N-phenylphthalimide compound with herbicidal activity has been reported, highlighting the versatility of the isoindole-1,3(2H)-dione framework in developing bioactive compounds. This method focuses on the efficient and economical synthesis of such compounds, demonstrating their potential use in agriculture and beyond (Hai, 2007).

Chemical Synthesis and Structural Analysis

Efficient synthesis and easy structural modification of isoindole-1,3(2H)-dione derivatives enable the exploration of their diverse applications in scientific research. Techniques such as microwave-assisted reactions have been used to synthesize a variety of N-(arylaminomethyl)-phthalimides, showcasing the adaptability of the isoindole-1,3(2H)-dione core for the development of new compounds with potential research and therapeutic applications (Sena et al., 2007). Moreover, the crystal structure analysis of compounds like flumioxazin, which shares a similar structural motif with 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione, provides insights into their molecular arrangement and potential interactions in biological systems (Park et al., 2015).

Mechanism of Action

2-Fluoroaniline exerts its nephrotoxic effect through 4-hyroxylation and subsequent p-benzoquinonimine formation .

Safety and Hazards

4-Fluoroaniline is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

As a precursor to various potential and real applications, fluoroanilines have been evaluated for the production of ligands for homogeneous catalysis . They are also common building blocks in medicinal chemistry and related fields .

properties

IUPAC Name

2-(4-fluoroanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCKJIEKBCNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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